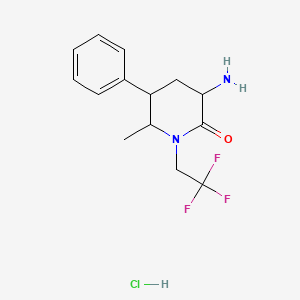3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride
CAS No.:
Cat. No.: VC16266108
Molecular Formula: C14H18ClF3N2O
Molecular Weight: 322.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18ClF3N2O |
|---|---|
| Molecular Weight | 322.75 g/mol |
| IUPAC Name | 3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C14H17F3N2O.ClH/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17;/h2-6,9,11-12H,7-8,18H2,1H3;1H |
| Standard InChI Key | IXWPEFGFFDTWQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Molecular Properties
Stereochemical Configuration
The compound’s stereochemistry is defined by three chiral centers at positions 3, 5, and 6 of the piperidinone ring, conferring the (3S,5S,6R) configuration . This spatial arrangement is critical for its biological activity, as stereoisomerism influences receptor binding and metabolic stability. The phenyl group at position 5 and the trifluoroethyl group at position 1 further contribute to its three-dimensional conformation, enabling selective interactions with target proteins .
Molecular Formula and Physical Properties
The hydrochloride salt form enhances solubility, a common modification for pharmaceutical intermediates. Key molecular properties include:
The trifluoroethyl group (-CH₂CF₃) enhances lipophilicity and metabolic stability by resisting oxidative degradation, a strategy widely employed in drug design.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions to establish stereochemistry and functional groups:
-
Ring Formation: Cyclization of a linear precursor, such as a δ-amino ketone, under acidic or basic conditions to form the piperidin-2-one core.
-
Stereochemical Control: Asymmetric catalysis or chiral auxiliaries ensure the (3S,5S,6R) configuration. For example, enzymatic resolution or transition metal-catalyzed hydrogenation may be employed.
-
Functionalization:
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility .
Process Optimization
Industrial-scale synthesis prioritizes atom economy and enantiomeric excess. Continuous flow chemistry and biocatalytic methods are emerging to reduce waste and enhance efficiency.
Pharmacological Significance
Role in Migraine Therapeutics
As an intermediate in Ubrogepant synthesis, this compound contributes to a class of CGRP receptor antagonists that block pain signaling in migraines. CGRP, a neuropeptide involved in vasodilation and inflammation, is overexpressed during migraine attacks. By inhibiting CGRP binding, Ubrogepant reduces migraine duration and severity without vasoconstrictive effects, offering advantages over older therapies like triptans.
Structure-Activity Relationships (SAR)
-
Trifluoroethyl Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
-
Phenyl Group: Facilitates π-π stacking with hydrophobic residues in the CGRP receptor’s binding pocket .
-
Amino Group: Participates in hydrogen bonding with aspartic acid residues (e.g., Asp₃₃²⁵⁰ in the CGRP receptor).
Analytical Characterization
Structural Elucidation
Advanced techniques confirm the compound’s identity and purity:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify stereochemistry and substituent positions .
-
High-Performance Liquid Chromatography (HPLC): Purity assessment (>99%) using reverse-phase columns.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 322.105988 .
Stability Studies
Forced degradation studies under acidic, basic, and oxidative conditions reveal degradation pathways, informing storage conditions (e.g., desiccated, 2–8°C).
Comparison with Structural Analogs
Analogs with Modified Aryl Groups
Replacing the phenyl group with a 2,3,6-trifluorophenyl moiety (as in CID 72195954) alters electronic properties and receptor affinity . Fluorine atoms increase electronegativity, potentially enhancing binding but reducing metabolic stability due to higher lipophilicity .
Non-Hydrochloride Forms
The free base (CID 89821829) exhibits lower aqueous solubility, underscoring the hydrochloride salt’s pharmaceutical utility .
Future Directions
Expanding Therapeutic Applications
Beyond migraines, CGRP antagonists are being explored for cluster headaches and neuropathic pain. Structural modifications of this compound could yield analogs with improved blood-brain barrier permeability.
Green Chemistry Innovations
Solvent-free synthesis and biocatalysis may reduce the environmental impact of large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume